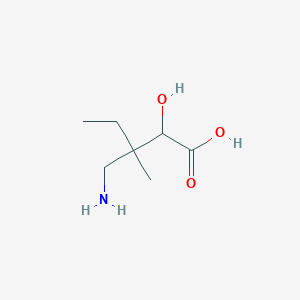
3-(Aminomethyl)-2-hydroxy-3-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-2-hydroxy-3-methylpentanoic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by the presence of an aminomethyl group, a hydroxy group, and a methyl group attached to a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-2-hydroxy-3-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom, such as a carbonyl compound . The reaction typically proceeds under mild conditions and results in the formation of a β-amino-carbonyl compound.
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthesis stages to achieve higher yields and purity. This may include the use of environmentally friendly reagents and solvents, as well as recoverable reagents to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Aminomethyl)-2-hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-2-hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-2-hydroxy-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmission and cellular signaling pathways .
Comparación Con Compuestos Similares
3-(Aminomethyl)-5-methylhexanoic acid:
2-(Aminomethyl)-2-hydroxy-3-methylbutanoic acid: Another analog with a slightly different structure but similar functional groups.
Uniqueness: 3-(Aminomethyl)-2-hydroxy-3-methylpentanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research and industry .
Propiedades
Fórmula molecular |
C7H15NO3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
3-(aminomethyl)-2-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-3-7(2,4-8)5(9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11) |
Clave InChI |
HSOLHZDQCTWCQU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CN)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B13199601.png)
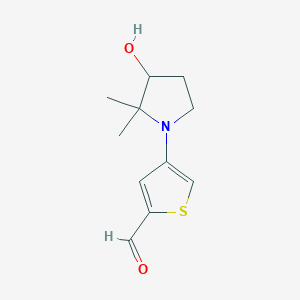
![1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13199610.png)

![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B13199633.png)

![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B13199640.png)
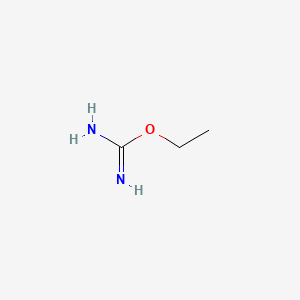
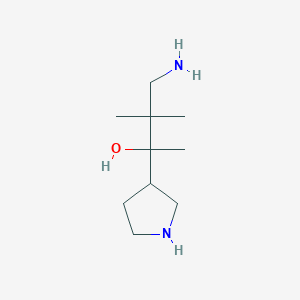
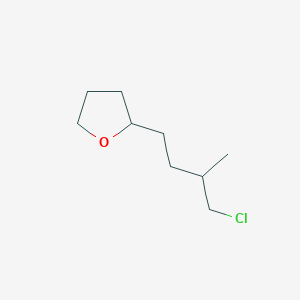
![1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B13199654.png)
![1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B13199663.png)
